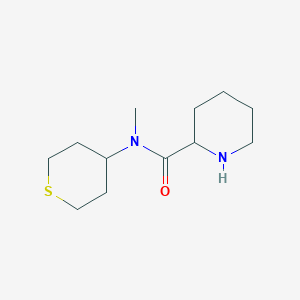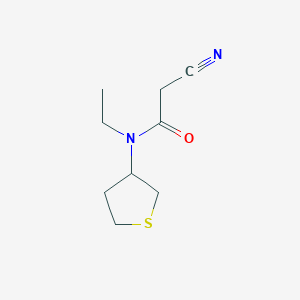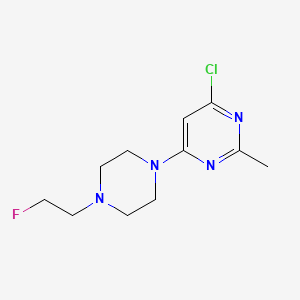
4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine
Übersicht
Beschreibung
4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C11H16ClFN4 and its molecular weight is 258.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-proliferative Activities
A study by Parveen et al. (2017) involved the synthesis of compounds including 6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl moieties, which were evaluated for cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells. Some compounds exhibited significant anti-proliferative activities, and molecular docking was performed against the Bcl-2 protein, revealing good binding affinity. The study emphasized the role of chromene and quinoline moieties in enhancing anti-proliferative activities when attached to pyrimidine and piperazine moieties (Parveen et al., 2017).
Synthesis of N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide
Shahinshavali et al. (2021) detailed an alternative route for synthesizing a compound structurally similar to 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine, highlighting the potential for chemical synthesis and modification in medicinal chemistry applications (Shahinshavali et al., 2021).
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidine could be a specific receptor or enzyme in the body. For instance, it might interact with a particular subtype of serotonin receptors, which play a crucial role in regulating mood and cognition .
Mode of Action
Upon reaching its target, this compound might bind to the active site of the receptor, causing a conformational change that triggers a cascade of biochemical reactions .
Biochemical Pathways
The binding of this compound to its target could affect various biochemical pathways. For example, it might inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft and enhancing serotonergic signaling .
Result of Action
The action of this compound at the cellular level might lead to observable physiological effects. For instance, enhanced serotonergic signaling could result in improved mood or cognitive function .
Eigenschaften
IUPAC Name |
4-chloro-6-[4-(2-fluoroethyl)piperazin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClFN4/c1-9-14-10(12)8-11(15-9)17-6-4-16(3-2-13)5-7-17/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHQUPHWDMKBLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCN(CC2)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


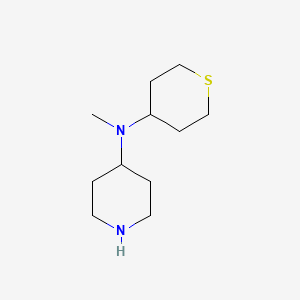
![2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477618.png)


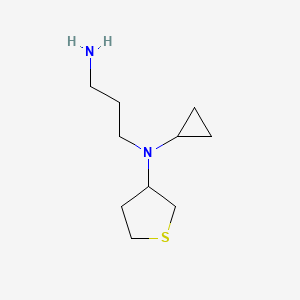
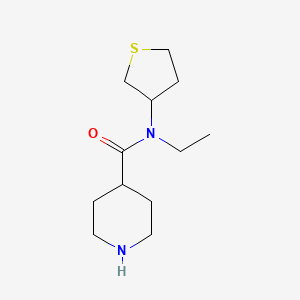
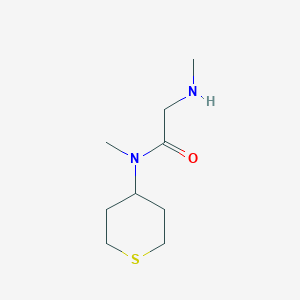

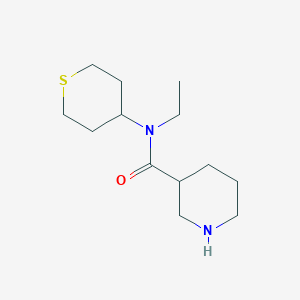
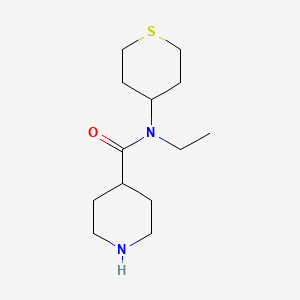

![6-Oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477637.png)
